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Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and
critical data points relevant to Decarbonyl Rivaroxaban-d4, a deuterated analog of a known
Rivaroxaban impurity. The information compiled herein is essential for researchers engaged in
the development, quality control, and metabolic studies of Rivaroxaban.

Compound Profile

Decarbonyl Rivaroxaban is recognized as an impurity of Rivaroxaban, a potent, direct factor Xa
inhibitor used as an anticoagulant. The deuterated form, Decarbonyl Rivaroxaban-d4, serves
as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise
guantification in complex biological matrices through mass spectrometry-based methods.

Table 1: Physicochemical Properties of Decarbonyl Rivaroxaban-d4
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Property

Value

Chemical Name

5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-0x0-4-
morpholinyl)phenyl-d4]Jamino]propyl]-2-

thiophenecarboxamide

Synonyms

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-
oxomorpholino)phenyl-
d4)amino)propyl)thiophene-2-carboxamide;
Rivaroxaban Related Impurity G-d4;

Rivaroxaban Amide Impurity-d4

Molecular Formula C18D4H16CIN304S

Molecular Weight 413.92

CAS Number Not available

Appearance Off-White Solid

Solubility Soluble in DMSO (Slightly), Methanol (Slightly)
Storage Store at 2-8 °C

Analytical Methodologies

The quantification and characterization of Rivaroxaban and its impurities, including

Decarbonyl Rivaroxaban-d4, are predominantly achieved through chromatographic

techniques. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array

(PDA) detection is widely used for purity and stability testing, while Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for bioanalytical applications

due to its high sensitivity and selectivity.

Table 2: Representative HPLC Method Parameters for Rivaroxaban and Impurity Analysis
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Parameter Description
C18 Thermo ODS Hypersil (4.6 x 250 mm, 5
Column
Hm)
Acetonitrile and 0.02M monobasic potassium
Mobile Phase dihydrogen phosphate buffer (pH 2.9) in a 30:70
(v/v) ratio.[1][2]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 249 nm[1]
Injection Volume 15 uL
Column Temperature Ambient

Diluent

A mixture of methanol and acetonitrile (50:50
v/v) diluted with water (50:50 v/v).[2]

Table 3: Representative LC-MS/MS Method Parameters for Rivaroxaban Quantification

Parameter Description
Column C8 column
_ Isocratic elution with a suitable mobile phase
Mobile Phase )
(e.g., methanol and ammonium formate buffer).
Flow Rate 1.0 mL/min

lonization Mode

Positive Atmospheric Pressure Chemical
lonization (APCI) or Electrospray lonization
(ESI)

Internal Standard

Rivaroxaban-d4

Linear Range

0.5 -609.3 ng/mL

LLOQ 0.5 ng/mL
Experimental Protocols
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This protocol outlines a stability-indicating HPLC method for the separation and quantification
of Rivaroxaban and its process-related and degradation impurities.

e Preparation of Mobile Phase:

o

Prepare a 0.02M solution of monobasic potassium dihydrogen phosphate.

[¢]

Adjust the pH to 2.9 using phosphoric acid.

o

Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.

[e]

Filter the mobile phase through a 0.45 pm membrane filter and degas.
e Preparation of Standard and Sample Solutions:

o Standard Solution: Accurately weigh and dissolve an appropriate amount of Rivaroxaban
reference standard in the diluent to obtain a known concentration.

o Impurity Stock Solution: Prepare a stock solution containing known concentrations of
Decarbonyl Rivaroxaban and other relevant impurities in the diluent.[2]

o Sample Solution: Accurately weigh and dissolve the test sample (e.g., Rivaroxaban drug
substance) in the diluent to a final concentration of approximately 1000 pg/mL.[2]

o Chromatographic Conditions:
o Set up the HPLC system with the parameters outlined in Table 2.

o Equilibrate the column with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

e Analysis:

o Inject the diluent (as a blank), followed by the standard solution, impurity-spiked solution,
and the sample solution.

o Record the chromatograms and integrate the peak areas.
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e Calculations:

o Calculate the percentage of each impurity in the sample using the following formula:

Signaling Pathways and Workflows

The following diagrams illustrate the logical relationships in the analysis of Rivaroxaban and a
typical workflow for impurity characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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